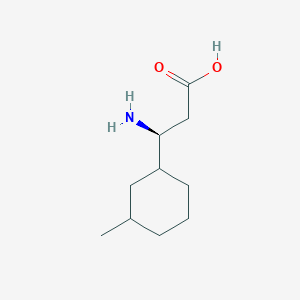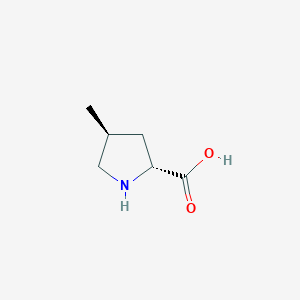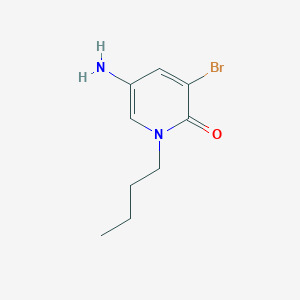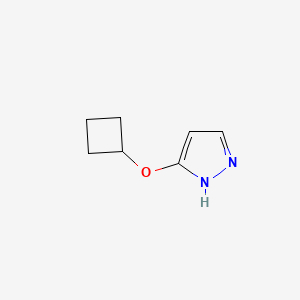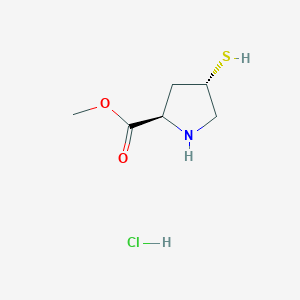![molecular formula C7H11NO2 B15278987 Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B15278987.png)
Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one is a heterocyclic compound that features a unique hexahydrocyclopenta[b][1,4]oxazine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids in the presence of trifluoroacetic acid (TFA) as a catalyst . This tandem reaction efficiently produces the desired oxazinone structure.
Industrial Production Methods
The use of TFA as a catalyst and the compatibility of the reaction with various functional groups make it a promising candidate for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The oxazinone ring can participate in substitution reactions, particularly at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted oxazinones, dihydro derivatives, and other functionalized heterocycles .
Applications De Recherche Scientifique
Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
PD-128,907: A compound with a similar oxazinone structure, used as a dopamine receptor agonist.
Dihydrobenzoxazinones: These compounds share a similar core structure and are used in various chemical and biological applications.
Uniqueness
Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one is unique due to its specific stereochemistry and the potential for diverse functionalization. This makes it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(4aR,7aR)-4,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-3-one |
InChI |
InChI=1S/C7H11NO2/c9-7-4-10-6-3-1-2-5(6)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m1/s1 |
Clé InChI |
ZRDQKGVWBPVQGX-PHDIDXHHSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H](C1)OCC(=O)N2 |
SMILES canonique |
C1CC2C(C1)OCC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15278911.png)
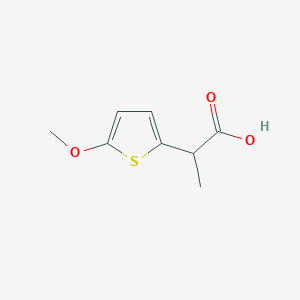
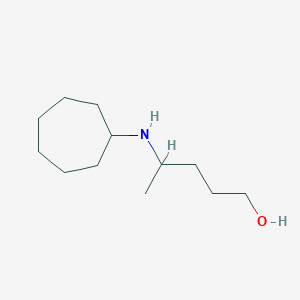
![1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane](/img/structure/B15278921.png)
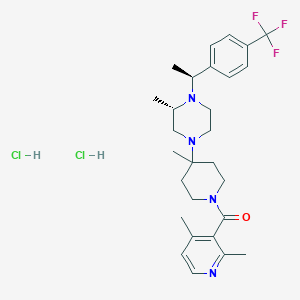
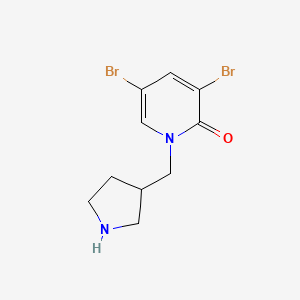
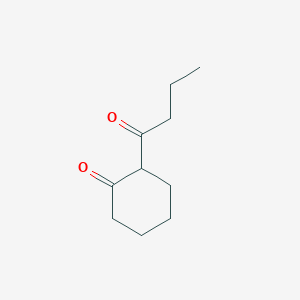
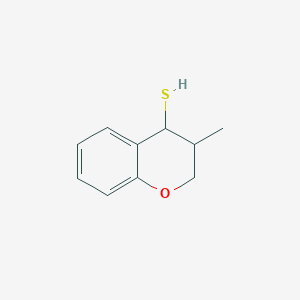
![3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B15278955.png)
